schisantherinP

CAS No.:

Cat. No.: VC17533009

Molecular Formula: C22H24O8

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24O8 |

|---|---|

| Molecular Weight | 416.4 g/mol |

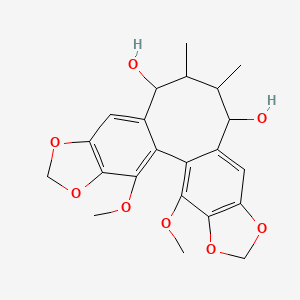

| IUPAC Name | 3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene-11,14-diol |

| Standard InChI | InChI=1S/C22H24O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17-18,23-24H,7-8H2,1-4H3 |

| Standard InChI Key | PGQCSEUUYHHWGA-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)O)C |

Introduction

Chemical Structure and Biosynthetic Origins

Schisantherin P’s molecular architecture aligns with the dibenzocyclooctadiene lignans, characterized by a fused bicyclic core adorned with hydroxyl, methoxy, and benzoyloxy functional groups . These structural motifs are critical for interactions with biological targets, particularly enzymes and receptors involved in oxidative stress and inflammation . Compared to schisantherin A (C30H32O9, molecular weight 536.6 g/mol) , schisantherin P likely differs in substituent patterns, though precise stereochemical details remain unelucidated due to limited crystallographic data.

The compound is biosynthesized in Schisandra chinensis and related species via the phenylpropanoid pathway, with key modifications including oxidative coupling and glycosylation . Extraction typically employs ethanol or methanol solvents followed by chromatographic purification, though yields are suboptimal compared to more abundant lignans like schisandrin .

Pharmacological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

Schisantherin P’s polyphenolic structure suggests radical-scavenging capacity, a trait well-documented in schisantherin A . In vitro models demonstrate schisantherin A’s ability to suppress reactive oxygen species (ROS) by 40–60% at 10 μM concentrations via Nrf2 pathway activation . While direct evidence for schisantherin P is lacking, molecular docking studies predict comparable affinity for Keap1-Nrf2 binding sites due to shared catechol moieties .

Anti-inflammatory activity in related lignans involves inhibition of NF-κB and MAPK signaling . Schisantherin A reduces TNF-α and IL-6 secretion by 70% in LPS-stimulated macrophages , a mechanism potentially conserved in schisantherin P given structural homology.

Comparative Analysis of Schisandra Lignans

The table below contrasts schisantherin P with characterized analogs based on available data:

| Compound | Molecular Formula | Key Activities | Clinical Relevance |

|---|---|---|---|

| Schisantherin A | C30H32O9 | Anti-inflammatory, hepatoprotective | Phase II trials for liver fibrosis |

| Schisanhenol | C28H34O9 | Cytokine storm suppression | Preclinical for ARDS |

| Schisantherin P | Not reported | Hypothesized antioxidant | Research-stage investigation |

Challenges and Future Directions

Despite promising leads, schisantherin P research faces three major barriers:

-

Synthetic Accessibility: Total synthesis routes are undeveloped, hindering large-scale bioactivity studies.

-

Analytical Limitations: Absence of high-purity reference standards complicates pharmacokinetic profiling.

-

Mechanistic Ambiguity: Predicted targets like NF-κB and Nrf2 require validation via knockout models.

Prioritizing these areas could unlock schisantherin P’s therapeutic potential, particularly for inflammatory and neurodegenerative disorders. Collaborative efforts between phytochemists and pharmacologists are essential to advance this underexplored lignan.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume